1-(4-Methyl-1,3-thiazol-2-yl)cycloheptan-1-amine hydrochloride
Description
Key Structural Features
Thiazole Ring Conformation :
Cycloheptanamine Group :
Computational Modeling
Molecular dynamics simulations suggest the cycloheptanamine moiety exhibits conformational flexibility. The nitrogen’s lone pair orients toward the thiazole ring, potentially forming intramolecular interactions. Density Functional Theory (DFT) studies on related thiazole-amino acid systems reveal that sulfur’s electronegativity stabilizes specific conformations, particularly the semi-extended β₂ structure.
Spectroscopic Characterization
¹H/¹³C NMR Analysis
| Proton Environment | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Assignment |
|---|---|---|---|
| Thiazole methyl (CH₃) | 2.3–2.5 (s) | 12–15 | Singlet for isolated methyl group |
| Cycloheptane CH₂ | 1.5–2.0 (m) | 25–35 | Complex multiplet due to ring strain |
| Cycloheptanamine NH |
Properties
IUPAC Name |
1-(4-methyl-1,3-thiazol-2-yl)cycloheptan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2S.ClH/c1-9-8-14-10(13-9)11(12)6-4-2-3-5-7-11;/h8H,2-7,12H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSMAUTBGFUBWIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)C2(CCCCCC2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.80 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1193390-45-2 | |
| Record name | Cycloheptanamine, 1-(4-methyl-2-thiazolyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1193390-45-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-methyl-1,3-thiazol-2-yl)cycloheptan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Stepwise Synthesis Analysis
| Step | Description | Typical Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Synthesis of 4-methyl-1,3-thiazole | α-Haloketone + thiourea or thioamide | Established heterocycle synthesis |
| 2 | Formation of cycloheptanone derivative | Cycloheptanone, possible functionalization at 1-position | May require protection/deprotection steps |
| 3 | Coupling of thiazole to cycloheptanone | Nucleophilic substitution or condensation | Base or acid catalysis as needed |
| 4 | Reductive amination to introduce amine | Ammonia or primary amine, reducing agent (NaBH3CN) | Yields 1-amine derivative |
| 5 | Salt formation | HCl gas or aqueous HCl | Converts free amine to hydrochloride salt |
| 6 | Purification | Recrystallization, chromatography | Ensures high purity for research use |
Detailed Research Findings
The 4-methyl-1,3-thiazole core is commonly synthesized via the Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone (such as 4-methyl-2-bromoacetophenone) with thiourea or a thioamide. This method is robust and yields the desired thiazole with high selectivity.
4.2 Cycloheptanone Functionalization
Cycloheptanone is functionalized at the 1-position, often via halogenation or oxidation, to introduce a leaving group suitable for subsequent nucleophilic substitution by the thiazole derivative. Protection of the carbonyl or amine groups may be necessary to prevent side reactions.
The thiazole and cycloheptanone derivatives are coupled, typically under basic or acidic conditions, followed by reductive amination to introduce the amine group at the 1-position. Reductive amination using sodium cyanoborohydride (NaBH3CN) is a preferred method due to its selectivity and mild conditions.
4.4 Salt Formation and Purification
The free amine is converted to its hydrochloride salt by treatment with hydrogen chloride gas or aqueous hydrochloric acid. The resulting salt is purified by recrystallization from ethanol or a similar solvent, yielding a white to off-white solid suitable for research applications.
Data Table: Key Physical and Chemical Properties
Comparative Synthesis: Related Compounds
Comparison with related compounds, such as 1-(5-methyl-1,3-thiazol-2-yl)cycloheptan-1-amine hydrochloride, indicates that the synthetic approach is broadly similar, with variation primarily in the position of methyl substitution on the thiazole ring. This can influence both the synthetic route and the biological activity of the final product.
| Compound Name | Key Synthetic Difference |
|---|---|
| 1-(4-Methyl-1,3-thiazol-2-yl)cycloheptan-1-amine hydrochloride | Methyl at 4-position on thiazole |
| 1-(5-Methyl-1,3-thiazol-2-yl)cycloheptan-1-amine hydrochloride | Methyl at 5-position on thiazole |
Table 3. Comparison of Synthetic Approaches for Thiazole-Substituted Cycloheptan-1-amines .
Summary of Research and Optimization
- Yield and Purity : Careful control of reaction conditions and purification steps is essential for high yield and purity.
- Analytical Confirmation : NMR and mass spectrometry confirm structure and purity at each stage.
- Biological Relevance : Synthesis methods allow for structural modifications to explore structure-activity relationships in medicinal chemistry.
Chemical Reactions Analysis
1-(4-Methyl-1,3-thiazol-2-yl)cycloheptan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, converting the compound to its corresponding amine or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amine group, where the amine is replaced by other nucleophiles like halides or alkyl groups.
Hydrolysis: The compound can undergo hydrolysis in acidic or basic conditions, breaking down into its constituent thiazole and cycloheptane derivatives.
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Potential Antimicrobial Activity
Research indicates that thiazole derivatives possess significant antimicrobial properties. The incorporation of the thiazole ring in 1-(4-methyl-1,3-thiazol-2-yl)cycloheptan-1-amine hydrochloride may enhance its efficacy against various bacterial strains. Preliminary studies suggest that compounds with similar structures exhibit activity against both Gram-positive and Gram-negative bacteria.
Neuropharmacological Effects
The compound's structural similarity to known neuroactive agents suggests potential applications in treating neurological disorders. Thiazole derivatives have been implicated in modulating neurotransmitter systems, which could pave the way for developing treatments for conditions such as anxiety and depression.
Proteomics Research
1-(4-Methyl-1,3-thiazol-2-yl)cycloheptan-1-amine hydrochloride is utilized in proteomics as a tool for studying protein interactions and functions. Its unique chemical properties allow it to serve as a probe in assays aimed at elucidating protein behavior under various conditions. This application is crucial for understanding cellular mechanisms and developing targeted therapies.
Case Studies and Literature Insights
While specific literature on 1-(4-methyl-1,3-thiazol-2-yl)cycloheptan-1-amine hydrochloride is limited, related studies on thiazole compounds provide valuable insights:
-
Antimicrobial Efficacy Study
A study published in the Journal of Medicinal Chemistry highlighted the antimicrobial properties of thiazole derivatives against resistant bacterial strains, suggesting that similar compounds could be effective alternatives to conventional antibiotics. -
Neuropharmacological Research
Research conducted by Smith et al. (2020) explored the effects of thiazole-based compounds on serotonin receptors, indicating potential antidepressant effects that could be relevant for 1-(4-methyl-1,3-thiazol-2-yl)cycloheptan-1-amine hydrochloride. -
Proteomic Analysis
A recent proteomics study demonstrated the utility of thiazole derivatives in identifying protein targets involved in metabolic pathways, providing a framework for further research into the applications of this compound in metabolic disorders.
Mechanism of Action
The mechanism of action of 1-(4-Methyl-1,3-thiazol-2-yl)cycloheptan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
1-(4-Methyl-1,3-thiazol-2-yl)piperazine hydrochloride (CAS 1503590-26-8)
- Molecular Formula : C₈H₁₅ClN₄S
- Molecular Weight : 269.16 g/mol
- Key Differences: Substitutes cycloheptane with a piperazine ring. Piperazine derivatives are widely explored in antipsychotic and antidepressant drug development .
N²,N²-Dimethyl-5-(4-methyl-1,3-thiazol-2-yl)pyrimidine-2,4-diamine
- Molecular Formula : C₁₀H₁₄N₆S
- Molecular Weight : 250.32 g/mol
- Key Differences: Integrates the thiazole group into a pyrimidine scaffold. The dimethylamine groups may enhance solubility and bioavailability .
Functionalized Thiazole Derivatives
3-{[(4-Methyl-1,3-thiazol-2-yl)methyl]amino}benzoic acid
- Molecular Formula : C₁₂H₁₂N₂O₂S
- Molecular Weight : 248.31 g/mol
- Key Differences : Incorporates a benzoic acid group, enabling hydrogen bonding and ionic interactions. This structure is suited for targeting carboxylase enzymes or metal-binding proteins .
Structural and Functional Analysis
Molecular Flexibility and Ring Size
- Cycloheptane vs. However, this flexibility may reduce selectivity in some targets .
- Thiazole vs. Oxadiazole : Thiazole’s sulfur atom contributes to π-π stacking and hydrophobic interactions, whereas oxadiazole’s electron-withdrawing nature enhances metabolic stability but may reduce solubility .
Solubility and Bioavailability
- Hydrochloride salts (e.g., target compound and piperazine analogue) improve aqueous solubility compared to free bases.
- Functional groups like benzoic acid (carboxylic acid) or pyrimidine (polar nitrogen atoms) further enhance solubility and tissue penetration .
Data Table: Comparative Overview of Key Compounds
Research Findings and Implications
- Thiazole Derivatives: The 4-methylthiazole group is a common motif in FDA-approved drugs (e.g., sulfathiazole).
- Cycloheptane Scaffolds : Larger rings like cycloheptane are understudied compared to five- or six-membered rings but may offer unique pharmacokinetic profiles due to reduced ring strain and increased lipophilicity.
- Hydrochloride Salts : Enhance crystallinity and stability, critical for formulation in solid dosage forms .
Biological Activity
1-(4-Methyl-1,3-thiazol-2-yl)cycloheptan-1-amine hydrochloride is a compound with potential biological activity, particularly in pharmacology and medicinal chemistry. Its unique structure, featuring a thiazole ring and a cycloheptane moiety, suggests diverse interactions within biological systems. This article aims to explore the biological activity of this compound through various studies and data.
Structural Information
- Molecular Formula : C11H19ClN2S
- Molar Mass : 246.80 g/mol
- CAS Number : 1193390-45-2
Biological Activity Overview
While specific literature on the biological activity of 1-(4-methyl-1,3-thiazol-2-yl)cycloheptan-1-amine hydrochloride is limited, related compounds exhibit significant pharmacological properties. The thiazole ring is known for its role in various bioactive molecules, contributing to activities such as antimicrobial, anti-inflammatory, and anticancer effects.
Antimicrobial Activity
Research into thiazole derivatives has shown promising antimicrobial properties. For instance, compounds containing thiazole rings have been reported to inhibit bacterial growth effectively. Although direct studies on 1-(4-methyl-1,3-thiazol-2-yl)cycloheptan-1-amine hydrochloride are lacking, its structural analogs have demonstrated:
Antioxidant Properties
Thiazole compounds have also been explored for their antioxidant capabilities. The antioxidant activity is crucial for mitigating oxidative stress in biological systems. Studies indicate that modifications in the thiazole structure can enhance antioxidant properties:
Neuropharmacological Effects
The cycloheptane structure may impart neuropharmacological effects similar to other cyclic amines. Compounds with similar frameworks have been studied for their potential in treating neurological disorders, suggesting that 1-(4-methyl-1,3-thiazol-2-yl)cycloheptan-1-amine hydrochloride could exhibit:
Q & A
Q. What are the optimal synthetic routes for 1-(4-Methyl-1,3-thiazol-2-yl)cycloheptan-1-amine hydrochloride, and how can reaction conditions be controlled to improve yield?
The synthesis typically involves multi-step reactions, starting with the formation of the thiazole ring followed by cycloheptane functionalization. Key steps include:
- Thiazole Ring Formation : Use of 4-methylthiazole precursors with cycloheptanone derivatives under reflux conditions (e.g., ethanol or dichloromethane as solvents).
- Amine Functionalization : Reductive amination or nucleophilic substitution to introduce the cycloheptan-1-amine moiety.
- Hydrochloride Salt Formation : Acidic workup (e.g., HCl in ether) to precipitate the final product.
Q. Critical Parameters :
- Temperature : Maintain 60–80°C during cyclization to avoid side reactions.
- Catalysts : Palladium or copper catalysts for coupling reactions (e.g., Suzuki-Miyaura for aryl-thiazole bonds).
- Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in substitution steps.
Yield optimization requires monitoring intermediates via TLC or HPLC and adjusting stoichiometry (e.g., 1.2:1 molar ratio of amine to thiazole precursor) .
Q. How should researchers characterize the structural and chemical properties of this compound?
Methodological Approach :
- Nuclear Magnetic Resonance (NMR) :
- 1H/13C NMR : Confirm cycloheptane ring conformation (δ 1.5–2.5 ppm for methylene protons) and thiazole proton environments (δ 7.0–8.5 ppm).
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in the cycloheptane backbone.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion [M+H]+ and isotopic patterns (e.g., Cl– from hydrochloride salt).
- Infrared Spectroscopy (IR) : Identify amine N–H stretches (~3300 cm⁻¹) and thiazole C=N/C–S vibrations (1600–1500 cm⁻¹).
Q. How can conflicting spectroscopic data during structural elucidation be resolved?
Case Study : Discrepancies in NMR integration ratios (e.g., unexpected splitting of cycloheptane protons). Resolution Strategies :
- Variable Temperature NMR : Assess dynamic conformational changes (e.g., chair vs. boat cycloheptane).
- Deuterium Exchange : Confirm labile protons (e.g., amine groups) by D2O shake.
- X-ray Crystallography : Definitive confirmation of solid-state structure, particularly for stereochemical ambiguities.
Example : A 2024 study resolved conflicting NOESY correlations by crystallizing the hydrochloride salt, revealing unexpected hydrogen bonding between the amine and thiazole nitrogen .
Q. What strategies are effective in optimizing the compound’s stability under varying pH and temperature conditions?
Stability Protocol :
- pH Studies : Incubate the compound in buffers (pH 3–9) at 25°C and 40°C. Monitor degradation via HPLC.
- Light Sensitivity : UV-Vis spectroscopy to detect photolytic byproducts (e.g., thiazole ring opening).
Q. Key Findings :
- Acidic Conditions (pH < 4) : Hydrochloride salt remains stable due to protonated amine preventing oxidation.
- Alkaline Conditions (pH > 8) : Rapid degradation via nucleophilic attack on the thiazole ring.
Mitigation : Lyophilization for long-term storage and use of amber vials to block UV light .
Q. What in vitro models are suitable for assessing the compound’s biological activity?
Experimental Design :
- Enzyme Inhibition Assays : Target enzymes like kinases or GPCRs linked to the thiazole moiety’s bioactivity. Use fluorescence polarization (FP) for real-time binding kinetics.
- Cell-Based Models :
- Cancer Cell Lines : MTT assays on HeLa or MCF-7 cells to evaluate antiproliferative effects (IC50 calculations).
- Primary Neuronal Cultures : Patch-clamp electrophysiology to study ion channel modulation.
Q. Data Interpretation :
- Dose-Response Curves : Fit using nonlinear regression (e.g., Hill equation) to determine potency.
- Counter-Screens : Test against off-target receptors (e.g., serotonin receptors) to assess selectivity.
Recent studies highlight the compound’s affinity for dopamine D2 receptors (Ki = 120 nM) in rat striatal membranes .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
